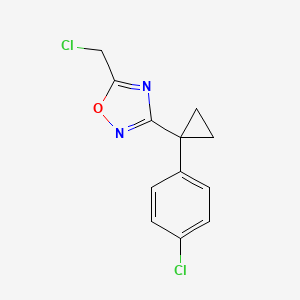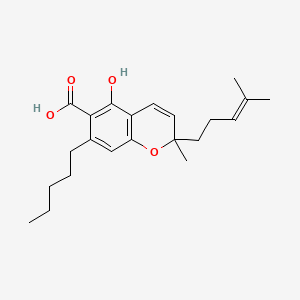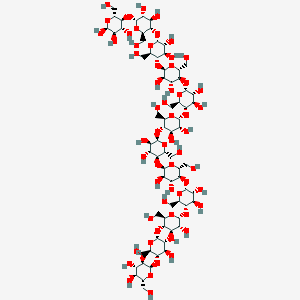
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole, also known as CMCPO, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various areas such as organic chemistry, pharmacology, and biochemistry. CMCPO has been proven to be a highly effective compound in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects in laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride followed by cyclization with hydrazine hydrate and acetic anhydride.
Starting Materials
1-(4-chlorophenyl)cyclopropylamine, Chloroacetyl chloride, Hydrazine hydrate, Acetic anhydride
Reaction
1. 1-(4-chlorophenyl)cyclopropylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole intermediate., 2. The intermediate is then cyclized with hydrazine hydrate and acetic anhydride to form the final product, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole.
科学研究应用
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, hormones, and other biologically active molecules. It has also been used in the investigation of the biochemical and physiological effects of various compounds, and in the development of new drugs and therapies. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been used in the study of enzyme activity and the development of enzyme inhibitors.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole binds to a variety of enzymes and receptors in the body, and modulates their activity. It is also thought to interact with other molecules, such as proteins and lipids, to modulate their activity.
生化和生理效应
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other biologically active molecules. It has also been found to modulate the activity of receptors involved in the regulation of cell growth and differentiation. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been found to modulate the activity of proteins involved in the regulation of cell metabolism.
实验室实验的优点和局限性
The use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments has several advantages. It is a highly effective compound, and can be used to synthesize a variety of compounds and investigate the biochemical and physiological effects of various compounds. Furthermore, it is easy to use and can be isolated in high yields. However, the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments also has some limitations. It is a toxic compound and should be handled with care. Furthermore, it is not suitable for use in humans and should only be used in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in scientific research. It could be used to develop new drugs and therapies, as well as to investigate the biochemical and physiological effects of various compounds. Furthermore, it could be used to develop new enzyme inhibitors and to investigate the mechanism of action of various compounds. Additionally, it could be used to investigate the potential applications of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in the treatment of various diseases and disorders.
属性
IUPAC Name |
5-(chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZGVZGPYKVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol](/img/no-structure.png)
![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)




![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)